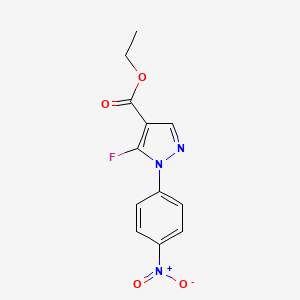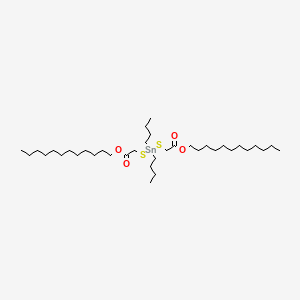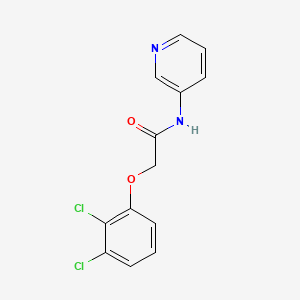
2-(2,3-Dichlorophenoxy)-N-(pyridin-3-yl)ethanimidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL-: is a chemical compound with the molecular formula C8H7Cl2NO2 . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- involves several steps. One common method includes the reaction of 2,3-dichlorophenol with acetic anhydride to form 2,3-dichlorophenoxyacetic acid. This intermediate is then reacted with 3-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Analyse Des Réactions Chimiques
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- can be compared with other similar compounds such as:
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-: This compound has additional methoxy groups, which may alter its chemical and biological properties.
ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-: The presence of a pyrazole ring in this compound can lead to different reactivity and applications.
The uniqueness of ACETAMIDE,2-(2,3-DICHLOROPHENOXY)-N-3-PYRIDINYL- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
25288-50-0 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O2 |
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-4-1-5-11(13(10)15)19-8-12(18)17-9-3-2-6-16-7-9/h1-7H,8H2,(H,17,18) |
Clé InChI |
OKVIMLDADHCXPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


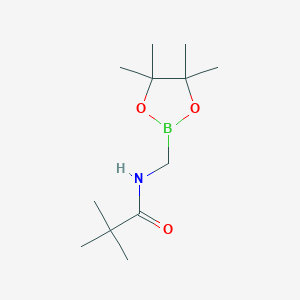
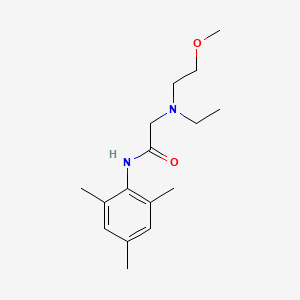
![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
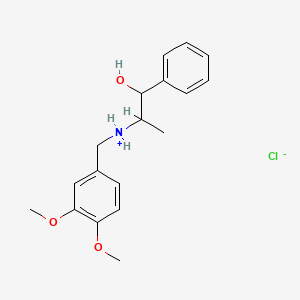
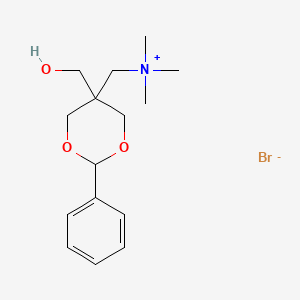
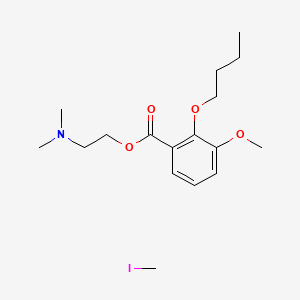
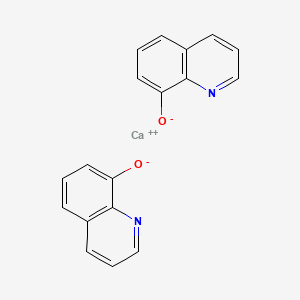
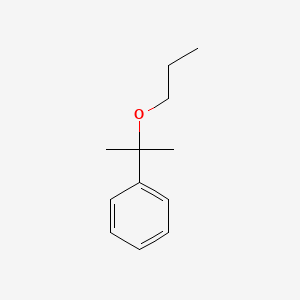
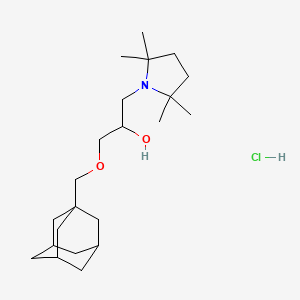
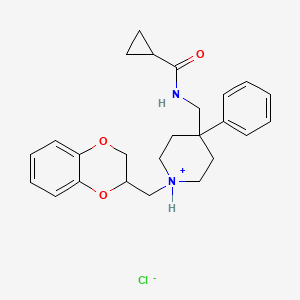
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
